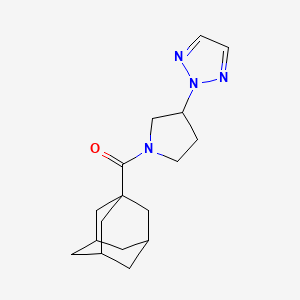

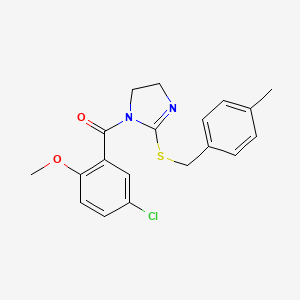

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)((3r,5r,7r)-adamantan-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)((3r,5r,7r)-adamantan-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Triazole Derivatives as Corrosion Inhibitors : Triazole compounds, including derivatives of the specified chemical structure, have been investigated for their potential as corrosion inhibitors for metals in acidic environments. The effectiveness of these inhibitors is attributed to their ability to adsorb onto metal surfaces, forming protective layers that reduce corrosion rates. This application is crucial in industries where metal longevity and integrity are vital, such as in construction and pipeline transportation. The protective mechanism involves electron sharing or acceptance between the nitrogen atoms of the triazole ring and the metal surface, highlighting the compound's utility in corrosion science (Ma et al., 2017).

Anticonvulsant Agents

Development of Sodium Channel Blockers : Triazole derivatives have been synthesized and evaluated for their anticonvulsant activities, demonstrating the compound's potential in treating epilepsy and other seizure disorders. By targeting sodium channels, these derivatives can modulate neuronal excitability, offering a pathway to novel therapeutic agents. The study highlighted the synthesis of novel triazinyl pyrrolidin-1-yl methanone derivatives, providing insights into the structural requirements for effective sodium channel inhibition and anticonvulsant activity (Malik & Khan, 2014).

Material Science and Chemistry

Synthesis and Crystallographic Analysis : The compound's involvement in material science is evident in its role as an intermediate in synthesizing boric acid ester compounds. These intermediates, featuring benzene rings and pyrrolidin-1-yl groups, are crucial in developing materials with potential applications in organic electronics and photonics. Detailed structural and conformational analyses, including DFT studies, provide foundational knowledge for further material development and optimization (Huang et al., 2021).

Propiedades

IUPAC Name |

1-adamantyl-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O/c22-16(20-4-1-15(11-20)21-18-2-3-19-21)17-8-12-5-13(9-17)7-14(6-12)10-17/h2-3,12-15H,1,4-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWRHYCGJFVJSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2N=CC=N2)C(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2373115.png)

![2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B2373118.png)

![2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2373119.png)

![8-(2-(benzyloxy)phenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2373124.png)

![N-(3,5-dimethoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2373125.png)

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2373127.png)

![3-isopentyl-5-methyl-7-phenyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2373128.png)

![Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone](/img/structure/B2373131.png)

![2-ethyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2373136.png)